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molecular formula C16H32O4 B8305144 Ustilic acid A

Ustilic acid A

Cat. No. B8305144
M. Wt: 288.42 g/mol
InChI Key: LFTOYWCRNBAZKX-UHFFFAOYSA-N
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Patent
US07405063B2

Procedure details

The bioconversion of 1,2-hexadecanediol was tested following the procedures set forth in Example 24. This substrate was tested to demonstrate the ability to form a (ω,ω-1)-dihydroxy fatty acid. Recovery was 0.138 g from 0.253 g starting material (54.5% recovery). NMR shows the 1,2-diol to be unchanged, as expected from olefin studies. But, interestingly, CH3 oxidation to the 15,16-dihydroxyhexadecanoic acid was lower than seen with octadecene, because the starting material was solid. Conversion was only about 30%. Some fatty unsaturation and minor polypropylene glycol were also seen. Since the NMR results were fairly convincing, no GC/MS analysis was performed.
[Compound]
Name
1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:19][OH:20])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16](O)=O.C=CCCCCCCCCCCCCCCCC>>[CH2:19]([OH:20])[CH:2]([OH:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCCCCCCCC(=O)O)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCCCCCCCC
Step Five
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Since the NMR results

Outcomes

Product
Name
Type
Smiles
C(C(CCCCCCCCCCCCCC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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